Pradimicin M
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Overview
Description
Pradimicin M is a naturally occurring compound with the molecular formula C24H16O10. It is a member of the pradimicin family of antibiotics, which are known for their antifungal and antibacterial properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetracyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pradimicin M typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tetracyclic core through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reagents and conditions can vary, but common steps include:
Cyclization: Formation of the tetracyclic core.
Oxidation: Introduction of hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: Techniques such as column chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be extracted and purified for use.
Chemical Reactions Analysis
Types of Reactions
Pradimicin M undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quinones, while reduction reactions can yield alcohols.
Scientific Research Applications
Pradimicin M has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pradimicin M involves its interaction with cellular components, leading to the inhibition of essential biological processes. The compound targets specific enzymes and proteins, disrupting their function and ultimately leading to cell death. The exact molecular pathways involved can vary depending on the organism and the specific conditions.
Comparison with Similar Compounds
Pradimicin M is unique among similar compounds due to its specific structure and functional groups Similar compounds include other members of the pradimicin family, such as pradimicin A and pradimicin C These compounds share a similar tetracyclic core but differ in the number and position of hydroxyl groups and other functional groups
Properties
CAS No. |
132971-63-2 |
---|---|
Molecular Formula |
C24H16O10 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
InChI Key |
ROFMCMXCPNFONV-SFTDATJTSA-N |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Isomeric SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
132971-63-2 | |
Synonyms |
Pradimicin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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